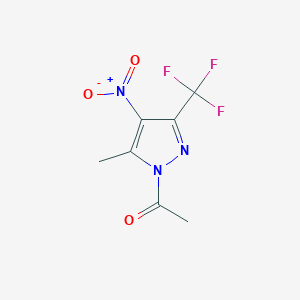

1-Acetyl-5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole

CAS No.: 808764-32-1

Cat. No.: VC7923521

Molecular Formula: C7H6F3N3O3

Molecular Weight: 237.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 808764-32-1 |

|---|---|

| Molecular Formula | C7H6F3N3O3 |

| Molecular Weight | 237.14 g/mol |

| IUPAC Name | 1-[5-methyl-4-nitro-3-(trifluoromethyl)pyrazol-1-yl]ethanone |

| Standard InChI | InChI=1S/C7H6F3N3O3/c1-3-5(13(15)16)6(7(8,9)10)11-12(3)4(2)14/h1-2H3 |

| Standard InChI Key | NXQGVQIRJFHWRT-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NN1C(=O)C)C(F)(F)F)[N+](=O)[O-] |

| Canonical SMILES | CC1=C(C(=NN1C(=O)C)C(F)(F)F)[N+](=O)[O-] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 1-[5-methyl-4-nitro-3-(trifluoromethyl)pyrazol-1-yl]ethanone, reflects its pyrazole core substituted at positions 1, 3, 4, and 5. The pyrazole ring’s nitrogen atoms at positions 1 and 2 create a conjugated system, while the electron-withdrawing trifluoromethyl (-CF₃) and nitro (-NO₂) groups at positions 3 and 4 induce significant electronic effects. The acetyl group at position 1 and methyl group at position 5 further modulate steric and electronic interactions.

Key Structural Features:

-

Trifluoromethyl group: Enhances metabolic stability and membrane permeability .

-

Nitro group: Participates in redox reactions and serves as a precursor for amino group introduction .

-

Acetyl group: Modifies solubility and influences hydrogen-bonding interactions .

Physicochemical Data

| Property | Value |

|---|---|

| Molecular formula | C₇H₆F₃N₃O₃ |

| Molecular weight | 237.14 g/mol |

| CAS number | 808764-32-1 |

| Boiling point | Not reported |

| Solubility | Limited data; soluble in DMSO |

The molecular formula and weight derive from stoichiometric calculations, while solubility data remain undercharacterized in public literature .

Synthetic Methodologies

Regioselective Pyrazole Formation

The synthesis of trifluoromethylpyrazoles often begins with cyclocondensation reactions. A practical route involves reacting hydrazine derivatives with 1,3-dicarbonyl compounds. For example, Enamine et al. demonstrated a high-yielding, one-step synthesis of regioisomeric trifluoromethylpyrazoles using 4-ethoxy-1,1,1-trifluoro-3-buten-2-one as a starting material . While this method targets 1-methyl-3/5-(trifluoromethyl)pyrazoles, analogous strategies could apply to the acetylated derivative by substituting acetyl hydrazine.

Critical Steps:

-

Ring formation: Acid- or base-catalyzed cyclization ensures pyrazole core assembly.

-

Trifluoromethyl introduction: Trifluoromethylating agents like CF₃I or Ruppert–Prakash reagents are employed .

-

Acetylation: Post-synthetic modification using acetic anhydride or acetyl chloride introduces the acetyl group .

Industrial-Scale Optimization

Continuous flow reactors improve yield and purity in large-scale production by enhancing heat and mass transfer. Automated systems enable precise control over reaction parameters, critical for maintaining regioselectivity in polysubstituted pyrazoles .

Biological and Pharmacological Activities

Anticancer Properties

Pyrazole derivatives interfere with kinase signaling and apoptosis pathways. The trifluoromethyl group’s electron-withdrawing nature stabilizes interactions with ATP-binding sites in kinases like EGFR and VEGFR .

Industrial and Research Applications

Agrochemical Development

The compound’s stability under environmental conditions makes it a candidate for herbicide and fungicide formulations. Its nitro group can be reduced to generate bioactive amine derivatives targeting plant pathogens .

Medicinal Chemistry

As a building block, it facilitates the synthesis of:

-

PKM2 activators: Modulators of pyruvate kinase M2 isoform for cancer therapy .

-

Sulfonamide prodrugs: Designed for controlled release in COX-2 inhibition .

Comparison with Structural Analogues

| Compound | Key Differences | Bioactivity Profile |

|---|---|---|

| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole | Lacks acetyl and nitro groups | Lower metabolic stability |

| 5-Nitro-3-(trifluoromethyl)-1H-pyrazole | Absence of acetyl and methyl | Enhanced redox activity |

The acetyl group in 1-acetyl-5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole improves solubility compared to non-acetylated analogues, facilitating formulation in aqueous media .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume